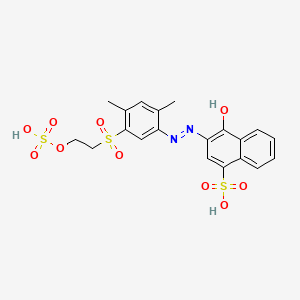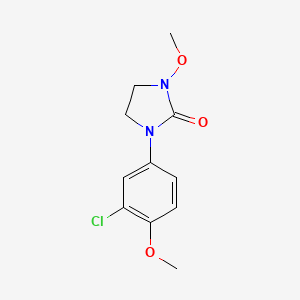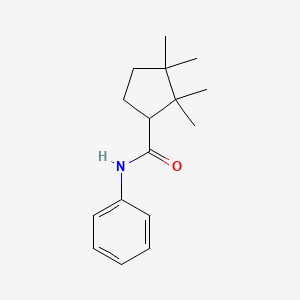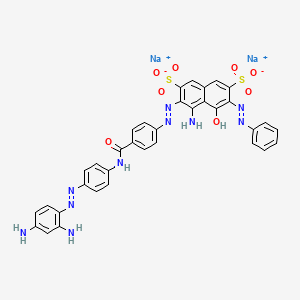
Direct black 166
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Direct Black 166 is an organic dye known for its high dyeing strength and excellent hydrophilicity. It is primarily used in the textile industry for dyeing cotton, linen, silk, and wool. The compound is also utilized in dyeing leather, as well as in the production of dye inks, paints, and crafts. Its chemical structure is characterized by the presence of azo groups, which contribute to its vibrant black color.
准备方法
Synthetic Routes and Reaction Conditions: Direct Black 166 is synthesized through a series of coupling reactions involving aromatic amines and naphthalene derivatives. The process typically involves the following steps:
Diazotization: Aromatic amines such as 4-amino-N-(4-aminophenyl)benzamide are diazotized in acidic conditions to form diazonium salts.
Coupling: The diazonium salts are then coupled with compounds like 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid in alkaline conditions.
Further Coupling: The resulting intermediate undergoes another coupling reaction with benzene-1,3-diamine to form the final product, this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The process requires precise temperature and pH control, as well as the use of specific catalysts to facilitate the reactions.
化学反应分析
Types of Reactions: Direct Black 166 undergoes various chemical reactions, including:
Oxidation: The azo groups in this compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo groups leads to the formation of aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite and zinc dust are often used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated derivatives of this compound.
科学研究应用
Direct Black 166 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying azo dye chemistry and reaction mechanisms.
Biology: The compound is employed in staining techniques for visualizing cellular structures.
Medicine: Research on the toxicity and environmental impact of this compound helps in understanding its effects on human health.
Industry: It is used in the development of new dye formulations and in the study of dye degradation processes.
作用机制
The mechanism of action of Direct Black 166 involves its interaction with various molecular targets. The azo groups in the compound can form hydrogen bonds with the hydroxyl and amino groups on the surface of fibers, leading to strong adsorption and dyeing properties. Additionally, the compound can undergo redox reactions, which play a role in its decolorization
属性
CAS 编号 |
57131-19-8 |
|---|---|
分子式 |
C35H26N10Na2O8S2 |
分子量 |
824.8 g/mol |
IUPAC 名称 |
disodium;4-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C35H28N10O8S2.2Na/c36-21-8-15-27(26(37)18-21)43-40-25-13-11-22(12-14-25)39-35(47)19-6-9-24(10-7-19)42-44-32-28(54(48,49)50)16-20-17-29(55(51,52)53)33(34(46)30(20)31(32)38)45-41-23-4-2-1-3-5-23;;/h1-18,46H,36-38H2,(H,39,47)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2 |
InChI 键 |
HADJHXHBAFQEAO-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzothiazole, 2-[(2-propynyloxy)methyl]-](/img/structure/B13793450.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13793452.png)

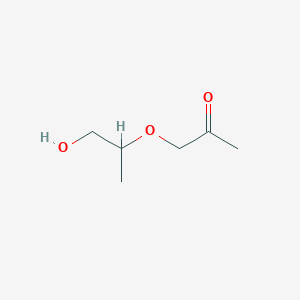
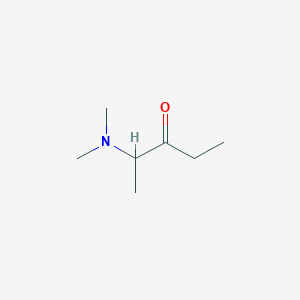
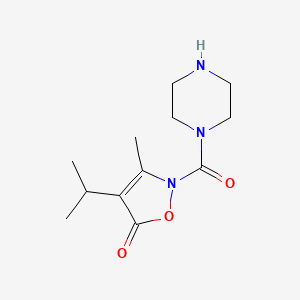
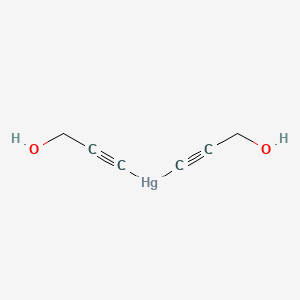
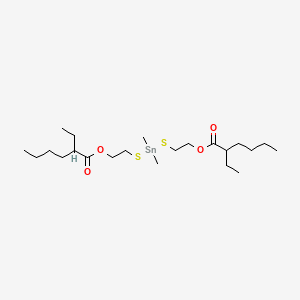
![2,8,10-Trioxa-5-azadodecanoic acid, 5-[5-(acetylamino)-2-methoxy-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13793495.png)

